(3-Iodo-1,1-diphenylpropyl)benzene
Description
(3-Iodo-1,1-diphenylpropyl)benzene is a polyaromatic hydrocarbon derivative with a unique structural configuration. Its molecular formula is C₂₁H₁₉I, consisting of a central benzene ring substituted with a 1,1-diphenylpropyl chain bearing an iodine atom at the third carbon (Fig. 1). This compound’s steric bulk and electronic properties are influenced by the three phenyl groups and the iodine substituent, making it distinct from simpler iodinated aromatic analogs. Its synthesis typically involves alkylation or halogenation reactions, though specific protocols are beyond the scope of this analysis.
Key structural features:
- Central benzene core: Provides aromatic stability and electron-rich character.
- 1,1-Diphenylpropyl group: Introduces steric hindrance and enhances π-π interactions.
Properties
CAS No. |
5350-43-6 |
|---|---|
Molecular Formula |
C21H19I |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(3-iodo-1,1-diphenylpropyl)benzene |
InChI |
InChI=1S/C21H19I/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI Key |
HUBLQWZBFWLUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCI)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-1,1-diphenylpropyl)benzene typically involves the iodination of a precursor compound. One common method is the reaction of 1,1-diphenylpropane with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-1,1-diphenylpropyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
(3-Iodo-1,1-diphenylpropyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of iodine-containing compounds’ effects on cellular processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Iodo-1,1-diphenylpropyl)benzene involves its interaction with molecular targets through the iodine atom. The iodine atom can participate in various types of chemical bonding and interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The closest analogs to (3-Iodo-1,1-diphenylpropyl)benzene include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (3-Iodopropyl)benzene | C₉H₁₁I | 246.09 | Single benzene, linear iodopropyl | Lower steric bulk; higher volatility |
| 1,1-Diphenylpropane | C₁₅H₁₆ | 196.29 | Two phenyl groups at C1 | Lacks iodine; reduced reactivity |
| Triphenylmethane iodide | C₁₉H₁₅I | 370.23 | Three phenyl groups, iodine | Similar steric bulk; distinct bonding |
Key Differences :
- Steric Effects : The 1,1-diphenylpropyl group in the target compound creates greater steric hindrance compared to linear analogs like (3-Iodopropyl)benzene .
- Electronic Effects: The iodine atom in this compound enhances polarizability and may stabilize charge-transfer intermediates, unlike non-halogenated analogs like 1,1-diphenylpropane.
- Reactivity : The combination of iodine and phenyl groups may favor electrophilic substitution at the central benzene ring, whereas simpler iodinated compounds like (3-Iodopropyl)benzene are more prone to nucleophilic displacement .
Electron-Stimulated Desorption (ESD) Behavior
While direct ESD data for this compound are unavailable, studies on condensed benzene and iodinated analogs provide insights:
- Fragmentation Patterns : In condensed benzene, lighter fragments (e.g., H⁺, CH₃⁺) dominate ESD yields due to dipolar dissociation (DD) and dissociative electron attachment (DEA) mechanisms . Heavier fragments (e.g., C₆H₅⁺) are suppressed by metal substrate interactions .
- Role of Iodine: Iodine’s high electron affinity may enhance DEA pathways in iodinated compounds, increasing anion yields (e.g., I⁻) compared to non-halogenated analogs .
- Thickness Dependence: For benzene films, anion yields plateau at ~2 monolayers (ML), while cation yields increase with thickness (up to 12 ML) due to reduced substrate interactions . This suggests that this compound’s bulky structure might exhibit similar thickness-dependent behavior, with delayed saturation due to steric effects.
Stability and Reactivity
- Thermal Stability : The iodine atom and phenyl groups likely increase thermal stability compared to (3-Iodopropyl)benzene, as seen in triphenylmethane derivatives .
- Radiation Resistance: Under electron irradiation, iodine’s heavy atom effect may promote secondary electron emission, reducing radiation damage—a phenomenon observed in iodinated biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
